molecular formula C20H27O5P B12300975 5-HO-Ehdpp CAS No. 2173149-33-0

5-HO-Ehdpp

Cat. No.: B12300975
CAS No.: 2173149-33-0
M. Wt: 378.4 g/mol
InChI Key: PZMFWNXABLTZRN-UHFFFAOYSA-N
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Description

5-Hydroxy-2-ethylhexyl diphenyl phosphate, commonly referred to as 5-HO-Ehdpp, is an organophosphate ester. It is primarily used as a flame retardant and has applications in various industrial and consumer products. The compound is known for its effectiveness in reducing the flammability of materials, making it a valuable additive in the production of plastics, textiles, and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-ethylhexyl diphenyl phosphate typically involves the esterification of 2-ethylhexanol with diphenyl phosphate. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of 5-Hydroxy-2-ethylhexyl diphenyl phosphate follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification reaction takes place. The product is then separated and purified using techniques such as distillation and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-ethylhexyl diphenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-ethylhexyl diphenyl phosphate involves its interaction with cellular receptors and signaling pathways. The compound has been shown to activate the epidermal growth factor receptor (EGFR) signaling pathway, leading to increased cell proliferation and migration. Additionally, it can inhibit the Hippo signaling pathway, resulting in the overactivation of the Yes-associated protein (YAP1), which promotes cell proliferation and migration .

Comparison with Similar Compounds

Similar Compounds

  • Triphenyl phosphate (TPHP)
  • Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)
  • Tris(2-chloroethyl) phosphate (TCEP)

Uniqueness

5-Hydroxy-2-ethylhexyl diphenyl phosphate is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike other organophosphate esters, it has a hydroxyl group that enhances its reactivity and potential interactions with biological systems .

Properties

CAS No.

2173149-33-0

Molecular Formula

C20H27O5P

Molecular Weight

378.4 g/mol

IUPAC Name

(2-ethyl-5-hydroxyhexyl) diphenyl phosphate

InChI

InChI=1S/C20H27O5P/c1-3-18(15-14-17(2)21)16-23-26(22,24-19-10-6-4-7-11-19)25-20-12-8-5-9-13-20/h4-13,17-18,21H,3,14-16H2,1-2H3

InChI Key

PZMFWNXABLTZRN-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)O)COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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